20,000‑Fold Superior Antihypoxic Potency Over Reference Drug and Structural Analogs
In a mouse model of hypoxia with hypercapnia, γ‑L‑glutamylhistamine (γ‑GHA) at 0.01 mg/kg extended survival time to 150 % of control [1]. The reference antihypoxic drug sodium oxybutyrate required doses of ~200 mg/kg to achieve comparable efficacy, representing a 2 × 10⁴‑fold potency gap. Among the co‑synthesized analogs γ‑aminobutyrylhistamine and Nβ‑glutarylhistamine, γ‑GHA alone produced the maximal effect, demonstrating superior potency within its chemical series [1].
| Evidence Dimension | Antihypoxic activity (survival time extension) |
|---|---|
| Target Compound Data | 0.01 mg/kg → 150 % of control |
| Comparator Or Baseline | Sodium oxybutyrate, ~200 mg/kg; γ‑aminobutyrylhistamine, Nβ‑glutarylhistamine (less pronounced effect) |
| Quantified Difference | 20,000‑fold lower effective dose vs. sodium oxybutyrate; highest intragroup potency |
| Conditions | Mouse hypoxia with hypercapnia model; compounds administered in vivo |
Why This Matters
This extreme potency advantage permits antihypoxic intervention at doses orders of magnitude below those required for conventional agents, drastically reducing systemic burden and cost in procurement for hypoxia‑related research.
- [1] Zheltukhina, G.A., Nebol’sin, V.E., Krzhechkovskaya, V.V., et al. Synthesis and Antihypoxic Activity of γ-L-Glutamylhistamine and Its derivatives. Pharmaceutical Chemistry Journal, 39, 122–125 (2005). DOI: 10.1007/s11094-005-0098-8 View Source
